Methyl 2-cyanoacetimidate hydrochloride

Catalog No.
S8300899
CAS No.
53557-70-3
M.F
C4H7ClN2O
M. Wt
134.56 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 2-cyanoacetimidate hydrochloride

CAS Number

53557-70-3

Product Name

Methyl 2-cyanoacetimidate hydrochloride

IUPAC Name

methyl 2-cyanoethanimidate;hydrochloride

Molecular Formula

C4H7ClN2O

Molecular Weight

134.56 g/mol

InChI

InChI=1S/C4H6N2O.ClH/c1-7-4(6)2-3-5;/h6H,2H2,1H3;1H

InChI Key

HPPZHSAANPZOES-UHFFFAOYSA-N

SMILES

COC(=N)CC#N.Cl

Canonical SMILES

COC(=N)CC#N.Cl

Methyl 2-cyanoacetimidate hydrochloride is an organic compound with the molecular formula C4H7ClN2O and a molecular weight of approximately 134.56 g/mol. It is classified as a hydrochloride salt of methyl 2-cyanoacetimidate, which features a cyano group and an imidate functional group. This compound is typically encountered as a white to off-white crystalline powder and is soluble in water and various organic solvents. Its structure includes a cyano group (–C≡N) attached to an acetamidate moiety, making it a versatile intermediate in organic synthesis .

Due to the presence of its functional groups:

  • Hydrolysis: In the presence of water, it can hydrolyze to form the corresponding carboxylic acid and amine.
  • Condensation Reactions: The imidate group can participate in condensation reactions with various nucleophiles, leading to the formation of more complex molecules.
  • Cyclization: Under certain conditions, it can cyclize to form cyclic compounds, particularly when reacted with other nucleophiles or electrophiles.

These reactions highlight its utility as a building block in synthetic organic chemistry .

Research indicates that methyl 2-cyanoacetimidate hydrochloride exhibits biological activity, particularly in the realm of medicinal chemistry. It has been studied for its potential as an intermediate in the synthesis of biologically active compounds, including pharmaceuticals. The presence of the cyano group is often associated with increased reactivity and biological activity, making this compound a candidate for further investigation in drug development .

Methyl 2-cyanoacetimidate hydrochloride can be synthesized through several methods:

  • Direct Reaction: The compound can be synthesized by reacting methyl cyanoacetate with ammonia or primary amines under acidic conditions to form the imidate.
  • Using Isocyanates: Another method involves reacting methyl esters with isocyanates followed by hydrolysis to yield the desired product.
  • Cyclization Reactions: Cyclization reactions involving appropriate precursors can also lead to the formation of methyl 2-cyanoacetimidate hydrochloride.

These synthetic routes emphasize the compound's versatility in organic synthesis .

Methyl 2-cyanoacetimidate hydrochloride has several applications, particularly in:

  • Organic Synthesis: It serves as an important intermediate for synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
  • Medicinal Chemistry: Its derivatives are explored for potential therapeutic applications due to their biological activity.
  • Research: This compound is utilized in laboratory settings for research purposes, especially in studies related to chemical reactivity and synthesis methodologies .

Interaction studies involving methyl 2-cyanoacetimidate hydrochloride focus on its reactivity with different nucleophiles and electrophiles. These studies are crucial for understanding how this compound can be utilized in synthesizing more complex molecules. Additionally, investigations into its interactions with biological targets may provide insights into its potential therapeutic effects and mechanisms of action .

Several compounds share structural similarities with methyl 2-cyanoacetimidate hydrochloride. Here are some notable examples:

Compound NameMolecular FormulaKey Features
Methyl cyanoacetateC4H5NO2Contains a cyano group and an ester functional group.
Methyl 2-cyanoethanecarboximidate hydrochlorideC4H7ClN2OSimilar imidate structure but differs in side chains.
Ethyl cyanoacetimidateC5H8N2OSimilar functionality but features an ethyl group instead of a methyl group.

Methyl 2-cyanoacetimidate hydrochloride is unique due to its specific combination of functional groups that allow for distinct reactivity patterns compared to these similar compounds. Its ability to participate in diverse

Methyl 2-cyanoacetimidate hydrochloride, also referred to as methyl N-cyanoethanimidate hydrochloride, has the molecular formula C₄H₇ClN₂O and a molecular weight of 134.56 g/mol. Its structure combines a cyanoimidate functional group with a hydrochloride salt, as depicted in its SMILES notation: CC(=NC#N)OC.Cl. The compound’s IUPAC name is methyl N-cyanoethanimidate hydrochloride, reflecting its ethanimidic acid backbone substituted with a cyano group and methyl ester.

The 2D structure features a central carbon bonded to a methyl group, an imidate nitrogen connected to a cyano group, and an oxygen-linked methyl ester, with the hydrochloride counterion stabilizing the molecule. Computational models and crystallographic data further confirm its planar geometry, critical for reactivity in condensation reactions.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

134.0246905 g/mol

Monoisotopic Mass

134.0246905 g/mol

Heavy Atom Count

8

Dates

Last modified: 11-23-2023

Explore Compound Types